(1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Overview
Description
“1-(tetrahydrofuran-3-yl)methanamine” is an organic compound with the molecular formula C5H11NO . It is also known as “3-Aminomethyltetrahydrofuran” and "Oxolan-3-ylmethanamine" . This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges .
Molecular Structure Analysis
The molecular structure of “1-(tetrahydrofuran-3-yl)methanamine” consists of a tetrahydrofuran ring with a methanamine group attached to the 3-position .
Physical and Chemical Properties Analysis
“1-(tetrahydrofuran-3-yl)methanamine” is a liquid at room temperature . It has a molecular weight of 101.15 g/mol . The density is 0.967±0.06 g/cm3 at 20 ºC 760 Torr . The boiling point is 156.0±13.0℃ at 760 Torr . The flash point is 53.1±13.1℃ .
Scientific Research Applications
Computational Insights into Triazolyl Substituted Tetrahydrobenzofuran Derivatives
One of the scientific research applications of compounds related to (1-(tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride involves computational studies on triazolyl substituted tetrahydrobenzofuran derivatives. These compounds, including N, N-Dipropyl-1-(2-phenyl-4,5,6,7-tetrahydrobenzofuran-4-yl)-1H-1,2,3-triazole-4-methanamine, have been investigated for their interaction mechanism with H+,K+-ATPase at different pH levels. The study utilized induced-fit docking, QM/MM optimization, and MM/GBSA binding free energy calculations to understand their inhibition activity, particularly focusing on the protonated forms of these compounds and their potential as H+,K+-ATPase inhibitors. This research provides insights that could aid in the rational design of novel inhibitors for H+,K+-ATPase, which is significant in the development of drugs for conditions like gastric acid-related diseases (Luo et al., 2015).
Synthesis and Characterization of Novel Tetrahydrofuran Based Compounds
Another application in scientific research is the synthesis and pharmacological characterization of new tetrahydrofuran-based compounds as conformationally constrained histamine receptor ligands. These compounds, designed with a bicyclic core to provide conformational restriction, were synthesized and investigated for their affinity and selectivity towards human histamine receptor subtypes through radioligand displacement studies and functional assays. The research identified compounds with submicromolar Ki values, demonstrating significant potential as histamine receptor antagonists, which could have implications for developing treatments for allergic reactions and other histamine-mediated conditions (Bodensteiner et al., 2013).
Safety and Hazards
“1-(tetrahydrofuran-3-yl)methanamine” is classified as an irritant . Contact with skin and eyes may cause irritation and inflammation . It is recommended to wear appropriate personal protective equipment, such as gloves, goggles, and protective clothing, when handling this compound . Fire prevention measures should be taken, and static electricity accumulation should be avoided .
Properties
IUPAC Name |
[1-(oxolan-3-yl)triazol-4-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c8-3-6-4-11(10-9-6)7-1-2-12-5-7;;/h4,7H,1-3,5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOVUSWDHPDSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=N2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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